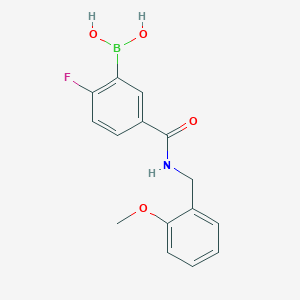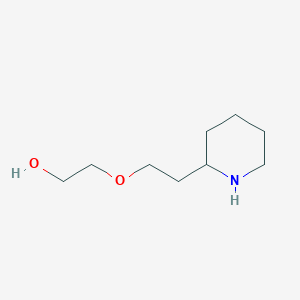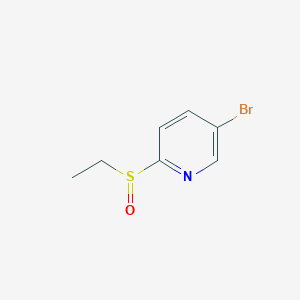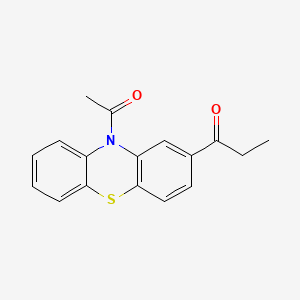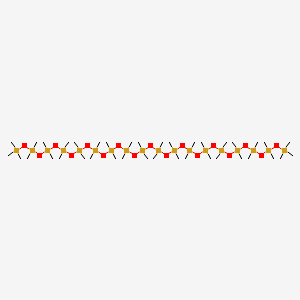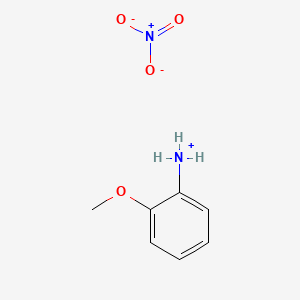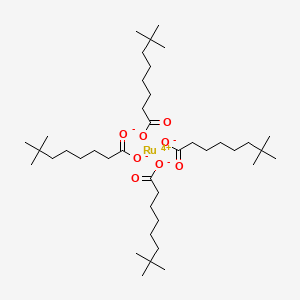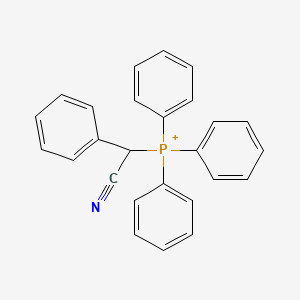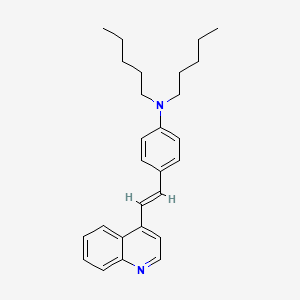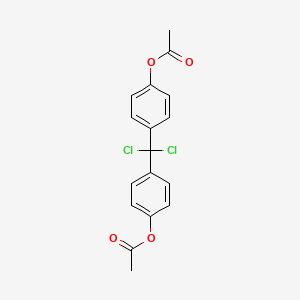
4,4'-(Dichloromethylene)bisphenyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Dichloromethylene)bisphenyl diacetate is a chemical compound with the molecular formula C17H14Cl2O4 It is known for its unique structure, which includes two phenyl rings connected by a dichloromethylene bridge and esterified with acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dichloromethylene)bisphenyl diacetate typically involves the reaction of 4,4’-(Dichloromethylene)bisphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the phenolic groups.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Dichloromethylene)bisphenyl diacetate may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
4,4’-(Dichloromethylene)bisphenyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dichloromethylene bridge to a methylene bridge.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4,4’-(Methylene)bisphenyl diacetate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4,4’-(Dichloromethylene)bisphenyl diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4,4’-(Dichloromethylene)bisphenyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloromethylene bridge and acetate groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4,4’-(Methylene)bisphenyl diacetate
- 4,4’-(Dichloromethylene)bisphenol
- 4,4’-(Dichloromethylene)bisphenyl dimethyl ether
Uniqueness
4,4’-(Dichloromethylene)bisphenyl diacetate is unique due to its dichloromethylene bridge, which imparts distinct chemical properties compared to similar compounds
特性
CAS番号 |
89347-16-0 |
|---|---|
分子式 |
C17H14Cl2O4 |
分子量 |
353.2 g/mol |
IUPAC名 |
[4-[(4-acetyloxyphenyl)-dichloromethyl]phenyl] acetate |
InChI |
InChI=1S/C17H14Cl2O4/c1-11(20)22-15-7-3-13(4-8-15)17(18,19)14-5-9-16(10-6-14)23-12(2)21/h3-10H,1-2H3 |
InChIキー |
OMKRDBYMAHIWNV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




